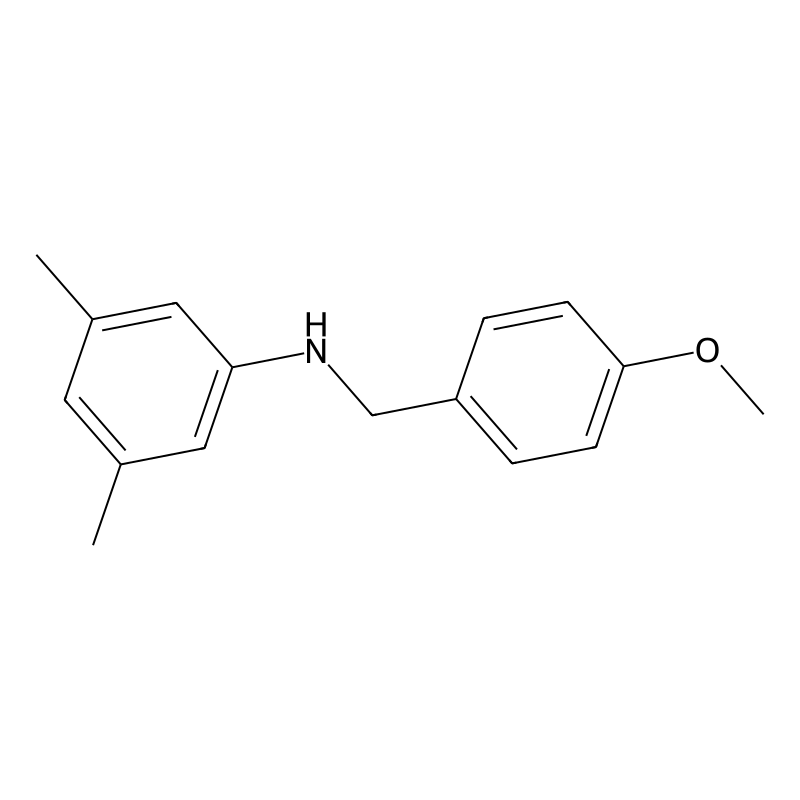

N-(p-Methoxybenzyl)-3,5-dimethyl aniline

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

N-(p-Methoxybenzyl)-3,5-dimethyl aniline is an organic compound characterized by its unique molecular structure, which includes a methoxy group and two methyl groups attached to the aniline moiety. The presence of the methoxy group enhances the compound's electronic properties, potentially influencing its reactivity and biological activity. This compound can be represented by the chemical formula CHNO, indicating it consists of twelve carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and one oxygen atom.

- Oxidation: The compound can be oxidized to form N-oxides, which are often more polar and can exhibit different biological activities compared to their parent amines.

- Reduction: It may undergo reduction reactions to yield primary or secondary amines.

- Substitution Reactions: The nitrogen atom in the aniline group can engage in nucleophilic substitution reactions, particularly with alkyl halides or acyl chlorides under basic or acidic conditions.

The synthesis of N-(p-Methoxybenzyl)-3,5-dimethyl aniline typically involves the following steps:

- Starting Materials: Begin with 3,5-dimethyl aniline and p-methoxybenzyl chloride.

- Reaction Conditions: Conduct the reaction in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under basic conditions using a base like potassium carbonate.

- Temperature: The reaction is usually performed at elevated temperatures (around 70-100°C) to facilitate the formation of the desired product.

- Purification: After completion, the product can be purified through recrystallization or chromatography techniques .

N-(p-Methoxybenzyl)-3,5-dimethyl aniline has potential applications in various fields:

- Pharmaceuticals: Due to its structural characteristics, it may serve as a lead compound for developing new drugs targeting cancer or other diseases.

- Dyes and Pigments: Compounds with similar structures are often used as intermediates in dye production due to their ability to form stable colored complexes .

- Chemical Research: It can be utilized in synthetic organic chemistry as a building block for more complex molecules.

Interaction studies of N-(p-Methoxybenzyl)-3,5-dimethyl aniline with biological targets are crucial for understanding its potential therapeutic effects. Similar compounds have shown interactions with topoisomerase enzymes and other cellular targets involved in cancer proliferation. These studies often utilize techniques such as molecular docking and dynamic simulations to predict binding affinities and interaction mechanisms .

Several compounds share structural similarities with N-(p-Methoxybenzyl)-3,5-dimethyl aniline. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N,N-Dimethyl-4-methoxyaniline | Dimethyl group on nitrogen | Antiproliferative activity |

| 4-Methoxy-2-methylphenylamine | Methyl group at ortho position | Moderate cytotoxicity |

| 3-Methoxy-4-methylaniline | Methyl group at para position | Anticancer properties |

| N-(p-Methoxybenzyl)-2-methyl aniline | Benzyl group with methoxy substitution | Potentially lower activity |

N-(p-Methoxybenzyl)-3,5-dimethyl aniline is unique due to its specific arrangement of functional groups which may confer distinct electronic properties and biological activities compared to these similar compounds.